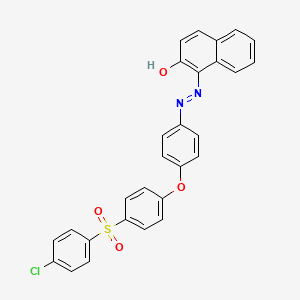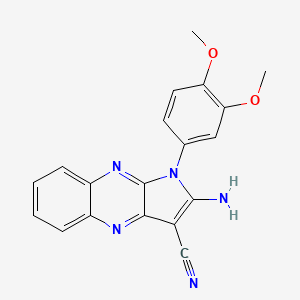
1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthol group, a phenylazo linkage, and a chlorobenzenesulfonyl moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of chlorobenzene with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride . This intermediate is then reacted with phenol derivatives under specific conditions to form the phenoxy compound. The final step involves the azo coupling reaction with naphthol to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the cleavage of the azo linkage, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy and naphthol derivatives.
Aplicaciones Científicas De Investigación
1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and azo groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL is unique due to its combination of a naphthol group, phenylazo linkage, and chlorobenzenesulfonyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
74612-36-5 |
|---|---|
Fórmula molecular |
C28H19ClN2O4S |
Peso molecular |
515.0 g/mol |
Nombre IUPAC |
1-[[4-[4-(4-chlorophenyl)sulfonylphenoxy]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C28H19ClN2O4S/c29-20-6-14-24(15-7-20)36(33,34)25-16-12-23(13-17-25)35-22-10-8-21(9-11-22)30-31-28-26-4-2-1-3-19(26)5-18-27(28)32/h1-18,32H |
Clave InChI |
HGQDGYLSFOXAFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964592.png)


![10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964608.png)




![(2E)-5-[3-(trifluoromethyl)benzyl]-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11964647.png)
![[Bis(dodecyloxy)phosphoryl]amine](/img/structure/B11964651.png)

![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11964658.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964670.png)
